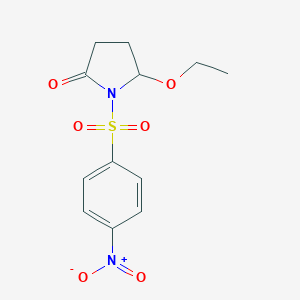

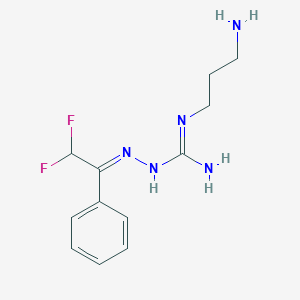

1-Benzyl-3-(trifluoroacetamido)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of related pyrrolidine structures involves the key step of acyl iminium ion-mediated condensation with ketene acetal (Andrews et al., 2003).

- Another synthesis approach involves the use of phenyliodine bis(trifluoroacetate) for intramolecular annulation to create related structures (Zheng et al., 2014).

Molecular Structure Analysis

- The structure of related compounds, such as 5,5-trans-lactams, is enantio- and regioselective, derived from common intermediates like 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (Andrews et al., 2003).

Chemical Reactions and Properties

- Trifluoroacetylation of pyrroles with trifluoroacetic anhydride results in related structures like 5-trifluoroacetyl pyrroles (Schmidt et al., 2009).

- The synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones shows reactions like condensation-cyclization under mild conditions (Pei et al., 2014).

Physical Properties Analysis

- The optical properties of synthesized pyrroles exhibit promising features like absorption and emission spectra, and nonlinear optical features (Schmidt et al., 2009).

Chemical Properties Analysis

- The chemical properties of related compounds can be influenced by various factors, such as the nature of substituents and reaction conditions. For instance, the 1,3-dipolar cycloaddition of iminium ylides to conjugated olefinic and acetylenic dipolarophiles in the presence of trifluoroacetic acid leads to pyrrolidines (Terao et al., 1985).

科学的研究の応用

Influenza Neuraminidase Inhibition

1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives have been found to be potent inhibitors of influenza neuraminidase, an enzyme critical for the replication and spread of influenza viruses. Wang et al. (2001) detailed the synthesis and evaluation of several derivatives, including a potent inhibitor against both NA A and NA B strains of influenza. Structural analyses revealed key interactions between the compounds and the active site of the neuraminidase enzyme, highlighting the potential of these compounds in antiviral therapies (Wang et al., 2001).

Synthesis of Pyrrolidine Lactams

The synthesis of pyrrolidine lactams, which are valuable intermediates in the production of various pharmaceuticals, has been explored using 1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives. Andrews et al. (2003) reported the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams from a common intermediate involving 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. This work underscores the versatility of this compound in synthetic organic chemistry (Andrews et al., 2003).

Structural Analysis of Pyrrolidinones

The compound has also been used in the structural analysis of pyrrolidinones, a class of organic compounds with various pharmaceutical applications. Weber et al. (1995) studied the absolute configurations of the C atoms in the lactam ring of an all-cis trisubstituted pyrrolidin-2-one, providing insights into the structural aspects of these molecules (Weber et al., 1995).

Memory Enhancement Effects

Interestingly, certain pyrrolidine derivatives have been explored for their potential nootropic effects. Petkov et al. (1991) studied a group of newly-synthesized pyrrolidine derivatives, including 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, for their memory-enhancing effects. These compounds were found to facilitate learning processes and improve memory, suggesting their potential as cognitive enhancers (Petkov et al., 1991).

Synthetic Applications in Medicinal Chemistry

Lastly, the compound has been employed in various synthetic applications pertinent to medicinal chemistry. Yamada-Onodera et al. (2007) highlighted the use of a derivative of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the production of (S)-N-Benzyl-3-pyrrolidinol, a chiral building block used in the synthesis of pharmaceuticals. This work demonstrates the compound's utility in the production of chiral intermediates for drug development (Yamada-Onodera et al., 2007).

特性

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-11-6-7-18(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWIEKMCFJKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371072 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

CAS RN |

115445-23-3 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)

![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)

![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)

![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)